![molecular formula C12H12ClNO2 B1491784 Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate CAS No. 1352909-23-9](/img/structure/B1491784.png)
Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H12ClNO2 . It is used as a reactant for the synthesis of various compounds, including oxazino [4,3-a]indoles, indolecarboxamides as cannabinoid CB1 receptor antagonists, and indole-3-propionic acids as anti-inflammatory and analgesic agents .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate, often involves the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt .Molecular Structure Analysis
The molecular structure of Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate consists of a benzene ring fused to a pyrrole ring, with a chlorine atom attached to the 5th carbon atom and a methyl group attached to the 6th carbon atom .Chemical Reactions Analysis
Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate can participate in various chemical reactions. For instance, it can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .Physical And Chemical Properties Analysis
Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate has a molecular weight of 237.69 . It is recommended to be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Oxazino Indoles
“Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate” can be used as a reactant in the synthesis of oxazino [4,3-a]indoles through cascade addition-cyclization reactions. This process is significant in medicinal chemistry for creating complex molecular structures that may have therapeutic potential .
Cannabinoid CB1 Receptor Antagonists
The compound may serve as a precursor for the preparation of indolecarboxamides, which act as antagonists to cannabinoid CB1 receptors. These receptors are involved in various physiological processes, and antagonists can be useful in treating disorders such as obesity, addiction, and pain .
Anti-inflammatory and Analgesic Agents
Another potential application is the development of indole-3-propionic acids from this compound. These acids have shown promise as anti-inflammatory and analgesic agents, which could lead to new treatments for conditions causing pain and inflammation .
Friedel-Crafts Acylation
The compound can be used in Friedel-Crafts acylation reactions with nitrobenzoyl chloride. This reaction is a cornerstone in organic synthesis, allowing for the introduction of acyl groups into aromatic compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-5-9(13)7(2)4-10(8)14-11/h4-6,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZLGJYZTCOFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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